(S)-2-(2-シアノピロリジン-1-イル)-2-オキソエチルカルバメート tert-ブチル

概要

説明

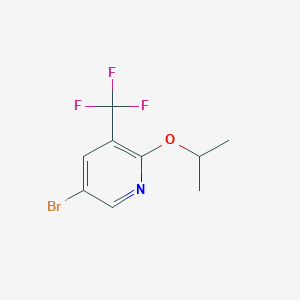

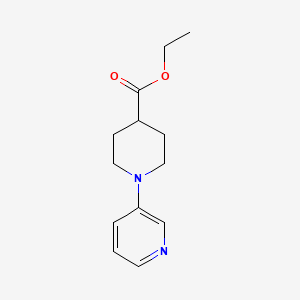

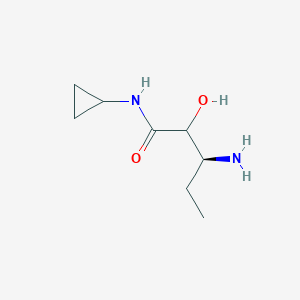

“(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate” is a chemical compound that is also known as Anagliptin . Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was approved in Japan for the treatment of patients with Type 2 diabetes mellitus (T2DM) . It is a treatment for diabetes based on inhibition of DPP-4, an enzyme that is responsible for degradation of glucagon-like peptide 1 (GLP-1), a 30-amino acid peptide that is secreted in response to food intake .

Synthesis Analysis

The most likely process-scale synthesis of Anagliptin has been published and involves the alkylation of commercially available (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile with t-butyl (2-amino-2-methyl-1-propyl)carbamate .Molecular Structure Analysis

Anagliptin is a potent DPP-4 inhibitor, with an IC 50 =3.8 nM and >10,000-fold selectivity over inhibition of DPP-8 and DPP-9 . The molecular formula of Anagliptin is C19H25N7O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Anagliptin include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis

Anagliptin has a molecular weight of 383.45 . It has a melting point of 115 - 119°C and a density of 1.33±0.1 g/cm3 . It is slightly soluble in Chloroform, Dichloromethane, and DMSO .科学的研究の応用

糖尿病の治療

この化合物は、ジペプチジルペプチダーゼ-4(DPP-4)阻害剤(一般的にグリプチンとして知られています)の合成における重要な中間体です 。これらの阻害剤は、インスリンレベルを調節することにより、2型糖尿病の治療のための新しいクラスの薬剤です。それらは、インクレチンホルモンの分解を防ぐことで作用し、インスリンの放出を増加させ、血液中のグルカゴンレベルを低下させます。

心血管疾患

この化合物から誘導されたグリプチンは、心血管疾患の治療に有望であることが示されています。 それらは、冠状動脈疾患や心不全などの状態のリスクを軽減するのに役立ちます。これは、血糖コントロールを改善し、潜在的な心臓保護効果を示すためです .

疼痛管理

この化合物がDPP-4阻害剤の開発に関与していることは、疼痛管理にも及びます。 これらの阻害剤は、オピオイドペプチドを加水分解することができます。オピオイドペプチドは疼痛調節に関与しているため、鎮痛薬開発のための新しい道が開かれます .

抗炎症作用

研究によると、DPP-4阻害剤には抗炎症作用がある可能性があります。 これは、アテローム性動脈硬化症やその他の炎症性疾患の文脈において特に関連しています。これらの疾患において、この化合物は、炎症性経路に対処する治療法の開発に役割を果たす可能性があります .

肥満の管理

肥満の文脈では、DPP-4阻害剤は体重管理に貢献することができます。 それらは、代謝とエネルギー恒常性に影響を与えます。これは、肥満治療戦略の設計に役立ちます .

神経変性疾患

最近の研究では、DPP-4阻害剤は神経変性疾患の治療に有効である可能性が示唆されています。 これは、それらがさまざまな細胞外および細胞内基質と相互作用する能力によるものであり、アルツハイマー病などの状態に対する治療アプローチを提供する可能性があります .

作用機序

Target of Action

The primary target of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine protease that plays a crucial role in glucose metabolism by deactivating the incretin hormone, which is responsible for insulin catabolism .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Incretin hormones are responsible for stimulating insulin secretion in response to meals. Therefore, by inhibiting DPP-4, this compound indirectly increases insulin levels, which helps to regulate blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By preventing the degradation of these hormones, DPP-4 inhibitors prolong their action, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by muscles and adipose tissue .

Pharmacokinetics

They are absorbed rapidly after oral administration and are primarily excreted unchanged in the urine .

Result of Action

The primary result of the action of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The efficacy and stability of this compound, like other DPP-4 inhibitors, can be influenced by various environmental factors. These may include the presence of other medications, the patient’s renal function (as DPP-4 inhibitors are primarily excreted in the urine), and individual patient characteristics such as age, body weight, and genetic factors

Safety and Hazards

Anagliptin is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . This means it is harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

生化学分析

Biochemical Properties

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that deactivates incretin hormones, which are responsible for insulin catabolism. By inhibiting DPP-4, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate helps in maintaining higher levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels . Additionally, this compound interacts with other proteins and biomolecules involved in pain modulation and immune response, further highlighting its diverse biochemical properties .

Cellular Effects

The effects of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion by preventing the degradation of incretin hormones. This leads to improved glucose uptake and utilization by cells, thereby aiding in the management of diabetes mellitus . Furthermore, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate influences cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling. It also affects gene expression by modulating the transcription of genes related to insulin production and secretion .

Molecular Mechanism

At the molecular level, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate exerts its effects primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). By binding to the active site of DPP-4, this compound prevents the enzyme from degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). This inhibition leads to prolonged activity of these hormones, resulting in enhanced insulin secretion and improved glycemic control . Additionally, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate may interact with other enzymes and proteins involved in metabolic pathways, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in insulin secretion and glucose metabolism in vitro .

Dosage Effects in Animal Models

The effects of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, there may be potential toxic effects, including hypoglycemia and gastrointestinal disturbances . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models before considering clinical applications .

Metabolic Pathways

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is involved in several metabolic pathways, primarily through its interaction with dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound affects the metabolism of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis . Additionally, (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate may influence other metabolic pathways related to glucose and lipid metabolism, further contributing to its therapeutic potential .

Transport and Distribution

The transport and distribution of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate within cells and tissues are facilitated by various transporters and binding proteins. The compound is rapidly absorbed and distributed to tissues expressing high levels of dipeptidyl peptidase-4 (DPP-4), such as the small intestine, kidney, and liver . The localization and accumulation of this compound in these tissues are crucial for its therapeutic effects, as it ensures targeted inhibition of DPP-4 and prolonged activity of incretin hormones .

Subcellular Localization

The subcellular localization of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is primarily within the cytoplasm, where it interacts with dipeptidyl peptidase-4 (DPP-4) and other enzymes involved in glucose metabolism . The compound may also localize to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can influence the processing and secretion of insulin . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

tert-butyl N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-5-9(15)7-13/h9H,4-6,8H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUOIQQDTSKPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)

![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)

![1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride](/img/structure/B1403174.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)

![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)